2,2,2-Trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide is a synthetic compound characterized by a trifluoroacetyl group attached to a sugar-like backbone. This compound is notable for its unique structural features, including the presence of a trifluoromethyl group, which enhances its biological activity and stability. The molecular formula of this compound is C₁₃H₁₈F₃N₃O₃, and it has a molecular weight of approximately 305.30 g/mol.
The compound's structure includes a methoxy group and a hydroxyl group on the sugar moiety, contributing to its potential solubility and reactivity. The trifluoromethyl group is known to influence the lipophilicity and pharmacokinetic properties of the molecules it is incorporated into.
The chemical reactivity of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide can be explored through various reactions typical of amides and alcohols:
The synthesis of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide typically involves several key steps:
The applications of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide are primarily in medicinal chemistry and pharmaceuticals. Its unique structure may make it suitable for:
Additionally, due to its potential biological activity, it could be explored for applications in agricultural chemistry as a pesticide or herbicide.
Interaction studies involving 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide would focus on its binding affinity with biological targets such as enzymes or receptors. Research methodologies could include:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide. Here are some notable examples:
These compounds highlight the unique attributes of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide while also demonstrating the versatility of trifluoromethylated structures in various chemical contexts.